N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O4S2 and its molecular weight is 436.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiproliferative Applications
Sulfonamides, including compounds with structures related to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been explored for their antimicrobial and antiproliferative activities. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting various biologically active moieties have demonstrated potent cytotoxic activity against different human cell lines, including lung and liver carcinoma, and significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019). Moreover, derivatives with the 1,4-benzodioxane moiety, similar in structure to the compound , have shown good inhibitory effects against lipoxygenase, an enzyme associated with inflammatory processes, and moderate inhibitors of acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease treatments (M. Irshad et al., 2016; M. Irshad et al., 2019).
Antiviral Activity
The antiviral potential of sulfonamide derivatives has also been evaluated, with some compounds showing activity against tobacco mosaic virus, suggesting a possible application in agricultural or therapeutic contexts to control viral infections (Zhuo Chen et al., 2010).
Enzyme Inhibition for Disease Treatment
Several studies have focused on the enzyme inhibition capabilities of sulfonamide derivatives, targeting enzymes like carbonic anhydrase and lipoxygenase. These enzymes are implicated in various physiological and pathological processes, including glaucoma, edema, and inflammatory diseases. The research indicates that sulfonamide derivatives can act as potent inhibitors, providing a basis for the development of new therapeutic agents (M. Ilies et al., 2003; F. Carta et al., 2012).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-14-3-1-13(2-4-14)19-22-15(12-27-19)7-8-21-28(23,24)16-5-6-17-18(11-16)26-10-9-25-17/h1-6,11-12,21H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQQXGARQPRGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.